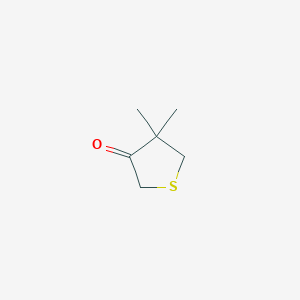![molecular formula C6H8O2 B6250371 (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 135576-99-7](/img/no-structure.png)
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, also known as OBCH, is a naturally occurring compound found in a variety of plants, fungi, and bacteria. It is a cyclic carbaldehyde that has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. OBCH is an important intermediate in the biosynthesis of a variety of natural products, such as alkaloids, terpenes, and steroids. OBCH has been extensively studied due to its potential therapeutic applications.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of (1r,5s,6r)-3-oxabicyclo[310]hexane-6-carbaldehyde are currently unknown .
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde in laboratory experiments has a number of advantages. (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is relatively easy to synthesize and is readily available. Additionally, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is stable and can be stored for long periods of time without degradation. However, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde is a highly reactive compound and must be handled with care to avoid potential hazards.
Zukünftige Richtungen
Given the potential therapeutic applications of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, there are numerous potential future directions for research. These include further investigation into the mechanism of action of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, the development of new methods for synthesizing (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, and the assessment of its potential as a drug target. Additionally, further research into the biochemical and physiological effects of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde could lead to the development of new therapeutic applications. Finally, further research into the potential toxic effects of (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde could be beneficial in determining its safety for human use.
Synthesemethoden
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde can be synthesized by a variety of methods. A common method is the Claisen-Schmidt condensation reaction, which involves the reaction of two aldehydes and an acid catalyst to produce a cyclic ketone. Other methods include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Diels-Alder reaction.
Wissenschaftliche Forschungsanwendungen
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. In addition, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has been found to possess anti-oxidant and anti-cancer properties. (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde has also been studied for its potential applications in the treatment of diabetes, obesity, and Alzheimer's disease.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Ethylene oxide", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethylene oxide in the presence of sodium borohydride to form 3-oxabicyclo[3.1.0]hex-2-ene.", "Step 2: The resulting product from step 1 is then treated with acetic acid and sodium hydroxide to form (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane.", "Step 3: Finally, (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane is oxidized with chloroacetaldehyde to yield (1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde." ] } | |
CAS-Nummer |
135576-99-7 |
Produktname |
(1R,5S,6R)-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




